Ethyl 4-ethoxy-2-oxobut-3-enoate
Description
Ethyl 4-ethoxy-2-oxobut-3-enoate (CAS: 76240-19-2) is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₄ and a molar mass of 172.18 g/mol. Its structure features an ethoxy group at position 4, a ketone at position 2, and an ethyl ester moiety, forming a conjugated enone system. This compound is also known by its IUPAC name, ethyl (3E)-4-ethoxy-2-oxo-3-butenoate, and exists in the (E)-configuration due to steric and electronic stabilization of the conjugated system .
Key physical properties include:
- Density: 1.068 ± 0.06 g/cm³ (predicted)
- Boiling Point: 135–138 °C at 11 Torr
- Storage: Requires storage at -20°C to maintain stability .
It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the construction of heterocycles and bioactive molecules. Its α,β-unsaturated carbonyl structure enables participation in Michael additions, Diels-Alder reactions, and nucleophilic substitutions .
Properties
IUPAC Name |
ethyl (E)-4-ethoxy-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYGYFJOZXYOE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-19-2, 65260-58-4 | |
| Record name | Ethyl-4-ethoxy-2-oxo-3-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-4-Ethoxy-2-oxo-but-3-enoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxy-2-oxobut-3-enoate can be synthesized through the reaction of 3-buten-2-one (methyl vinyl ketone) with ethanol in the presence of an acid catalyst. The reaction involves the formation of an enol ether intermediate, which is subsequently esterified to yield the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers
Scientific Research Applications
Ethyl 4-ethoxy-2-oxobut-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of coatings, adhesives, and polymers due to its reactivity and stability
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-oxobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The conjugated double bond system allows for various addition and substitution reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-ethoxy-2-oxobut-3-enoate belongs to a class of α,β-unsaturated esters with variable substituents at the 4-position. Below is a detailed comparison with three analogs:
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate (CAS: 17451-20-6)
- Molecular Formula : C₁₂H₁₂O₃
- Substituent : Phenyl group at position 3.
- Key Differences :
- Applications: Intermediate in synthesizing flavonoids and styryl-based dyes .
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS: 1260824-43-8)
- Molecular Formula: C₈H₁₃NO₃
- Substituent: Dimethylamino group (-N(CH₃)₂) at position 4.
- Key Differences: The electron-donating dimethylamino group increases solubility in polar solvents and alters reactivity in cycloaddition reactions. Potential for pH-dependent tautomerism due to the amine group.
- Applications: Building block for amino-functionalized heterocycles and agrochemicals .
Ethyl 4-[4-(allyloxy)phenyl]-4-hydroxy-2-oxobut-3-enoate
- Molecular Formula : C₁₅H₁₆O₅
- Substituent : 4-(Allyloxy)phenyl and hydroxyl groups.
- Key Differences :
- The allyloxy group introduces radical reactivity , enabling polymerization or cross-linking applications.
- Hydroxyl group at position 4 enhances hydrogen-bonding capacity, influencing crystallization behavior.
- Applications : Precursor for functionalized chalcones and antimicrobial agents .
Data Table: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Synthetic Utility: this compound is a preferred substrate for Claisen-Schmidt condensations, forming chalcones with antimicrobial activity (e.g., analogs in turmeric and ginger ethyl acetate extracts ).
- Thermal Stability : The ethoxy derivative’s lower boiling point (135–138 °C at 11 Torr) compared to phenyl analogs suggests easier purification via distillation .
- Regulatory Aspects: Classified under HS code 2918995000 for non-aromatic carboxylic acid derivatives, it enjoys tariff-free status in multiple countries, enhancing its commercial viability .
Biological Activity
Ethyl 4-ethoxy-2-oxobut-3-enoate, also known by its IUPAC name 3-butenoic acid, 4-ethoxy-2-oxo-, ethyl ester, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 172.18 g/mol. Its structure features an ester functional group and a conjugated double bond system, which contribute to its reactivity and versatility in synthetic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's reactivity is influenced by:
- Ester Group : It can undergo hydrolysis to form carboxylic acids, which may participate in biochemical pathways.
- Conjugated Double Bond : This allows for addition and substitution reactions, facilitating interactions with nucleophiles and electrophiles.
Research indicates that the compound may exhibit antimicrobial and anticancer properties, although the specific molecular targets remain under investigation.
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, certain derivatives have been evaluated for their effectiveness against bacterial strains, demonstrating potential as therapeutic agents in treating infections.
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results. In vitro studies indicate that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
Study on Anticancer Effects
A significant study involving BALB/c mice injected with 4T1.2 mammary tumor cells demonstrated the compound's potential in cancer treatment. The study found that treatment with specific derivatives of this compound led to a reduction in tumor size compared to control groups . Urine samples were analyzed for volatile organic compounds (VOCs) as biomarkers for cancer progression, indicating that metabolic changes could be influenced by the compound's administration.
Enzyme Interaction Studies
Another research avenue explored the interaction of this compound with enzymes involved in metabolic pathways. The compound was shown to serve as a substrate for various enzyme-catalyzed reactions, suggesting its utility in biochemical research and drug development.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, it can be compared with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl Acetoacetate | Contains an ester group but lacks conjugation | Antimicrobial properties reported |
| Methyl Vinyl Ketone | Shares conjugated double bond | Limited biological studies |
| Ethyl 3-Oxobutanoate | Similar structure but different carbonyl position | Less explored biologically |
Research Findings Summary
The exploration of this compound's biological activity highlights its potential as a precursor for bioactive compounds. Ongoing research aims to elucidate its mechanisms of action further and assess its therapeutic applications across various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
